molecular formula C17H18ClNO3 B5695900 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5695900
M. Wt: 319.8 g/mol
InChI Key: IVURZYOAEFKQMX-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with chlorine and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Preparation of 2-chloro-4,6-dimethylphenol: This can be achieved through chlorination of 4,6-dimethylphenol.

    Formation of 2-(2-chloro-4,6-dimethylphenoxy)acetic acid: This involves the reaction of 2-chloro-4,6-dimethylphenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy)acetic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a component in agricultural chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other acetamides with substituted phenoxy and phenyl groups. The uniqueness of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide could be highlighted by comparing its physical, chemical, and biological properties with those of:

  • 2-(2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(15(18)9-11)22-10-16(20)19-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURZYOAEFKQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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